Thymidine 5'-(tetrahydrogen triphosphate), 3'-deoxy-3'-(5-methyl-1H-1,2,3-triazol-1-yl)-
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Overview
Description
Thymidine 5’-(tetrahydrogen triphosphate), 3’-deoxy-3’-(5-methyl-1H-1,2,3-triazol-1-yl)- is a synthetic nucleoside analog. This compound is structurally similar to thymidine, a nucleoside component of DNA, but it has been modified to include a triazole ring and a triphosphate group. These modifications can significantly alter its chemical properties and biological activity, making it a valuable tool in various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Thymidine 5’-(tetrahydrogen triphosphate), 3’-deoxy-3’-(5-methyl-1H-1,2,3-triazol-1-yl)- typically involves multiple steps:
Starting Material: The synthesis begins with thymidine.
Triazole Formation: The 3’-hydroxyl group of thymidine is replaced with a triazole ring through a click chemistry reaction. This involves the reaction of an azide with an alkyne in the presence of a copper catalyst.
Triphosphate Addition: The 5’-hydroxyl group of the modified thymidine is then phosphorylated to form the triphosphate group. This step often requires the use of phosphorylating agents such as phosphorus oxychloride (POCl3) and subsequent treatment with tetrahydrogen phosphate.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of automated synthesizers, high-throughput screening of reaction conditions, and purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Thymidine 5’-(tetrahydrogen triphosphate), 3’-deoxy-3’-(5-methyl-1H-1,2,3-triazol-1-yl)- can undergo various chemical reactions, including:
Oxidation: The triazole ring can be oxidized under certain conditions.
Reduction: The compound can be reduced to modify the triazole ring or the triphosphate group.
Substitution: The triazole ring can participate in substitution reactions, where one of its substituents is replaced by another group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Substitution reactions may require the use of nucleophiles or electrophiles, depending on the desired modification.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the triazole ring may yield a triazole oxide, while reduction could produce a dihydrotriazole derivative.
Scientific Research Applications
Thymidine 5’-(tetrahydrogen triphosphate), 3’-deoxy-3’-(5-methyl-1H-1,2,3-triazol-1-yl)- has a wide range of applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound can be incorporated into DNA strands, allowing researchers to study DNA replication and repair mechanisms.
Medicine: It has potential as an antiviral or anticancer agent, due to its ability to interfere with DNA synthesis.
Industry: The compound can be used in the development of diagnostic tools and biosensors.
Mechanism of Action
The mechanism of action of Thymidine 5’-(tetrahydrogen triphosphate), 3’-deoxy-3’-(5-methyl-1H-1,2,3-triazol-1-yl)- involves its incorporation into DNA strands during replication. The presence of the triazole ring and triphosphate group can disrupt normal DNA synthesis, leading to the inhibition of cell proliferation. This makes it a potential candidate for antiviral and anticancer therapies. The molecular targets include DNA polymerases and other enzymes involved in DNA replication and repair.
Comparison with Similar Compounds
Similar Compounds
Thymidine: The parent compound, which lacks the triazole ring and triphosphate group.
3’-Azido-3’-deoxythymidine (AZT): An antiviral drug used to treat HIV, which has an azido group instead of the triazole ring.
5-Fluorouracil (5-FU): A chemotherapeutic agent that is also a nucleoside analog.
Uniqueness
Thymidine 5’-(tetrahydrogen triphosphate), 3’-deoxy-3’-(5-methyl-1H-1,2,3-triazol-1-yl)- is unique due to the presence of both the triazole ring and the triphosphate group. These modifications confer distinct chemical properties and biological activities, making it a versatile tool for research and potential therapeutic applications.
Properties
CAS No. |
131673-55-7 |
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Molecular Formula |
C13H20N5O13P3 |
Molecular Weight |
547.25 g/mol |
IUPAC Name |
[hydroxy-[[(2S,3S,5R)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)-3-(5-methyltriazol-1-yl)oxolan-2-yl]methoxy]phosphoryl] phosphono hydrogen phosphate |
InChI |
InChI=1S/C13H20N5O13P3/c1-7-5-17(13(20)15-12(7)19)11-3-9(18-8(2)4-14-16-18)10(29-11)6-28-33(24,25)31-34(26,27)30-32(21,22)23/h4-5,9-11H,3,6H2,1-2H3,(H,24,25)(H,26,27)(H,15,19,20)(H2,21,22,23)/t9-,10+,11+/m0/s1 |
InChI Key |
YPUGXMNDEQXSQO-HBNTYKKESA-N |
Isomeric SMILES |
CC1=CN=NN1[C@H]2C[C@@H](O[C@@H]2COP(=O)(O)OP(=O)(O)OP(=O)(O)O)N3C=C(C(=O)NC3=O)C |
Canonical SMILES |
CC1=CN=NN1C2CC(OC2COP(=O)(O)OP(=O)(O)OP(=O)(O)O)N3C=C(C(=O)NC3=O)C |
Origin of Product |
United States |
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